molecular formula C11H16ClN B180994 (2-Chlorobenzyl)isobutylamine CAS No. 893575-69-4

(2-Chlorobenzyl)isobutylamine

Cat. No.: B180994
CAS No.: 893575-69-4
M. Wt: 197.7 g/mol
InChI Key: AXXMGIIZNWHLFL-UHFFFAOYSA-N
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Description

(2-Chlorobenzyl)isobutylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorobenzyl group attached to an isobutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzyl)isobutylamine typically involves the reaction of 2-chlorobenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Chlorobenzyl chloride+IsobutylamineThis compound+HCl\text{2-Chlorobenzyl chloride} + \text{Isobutylamine} \rightarrow \text{this compound} + \text{HCl} 2-Chlorobenzyl chloride+Isobutylamine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar process, with optimization for large-scale synthesis. This may involve the use of continuous flow reactors and more efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Chlorobenzyl)isobutylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, nitriles, or other substituted benzylamines.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

(2-Chlorobenzyl)isobutylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorobenzyl)isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorobenzyl group allows for specific binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • n-Butylamine
  • Isobutylamine
  • sec-Butylamine
  • tert-Butylamine

Comparison: (2-Chlorobenzyl)isobutylamine is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties compared to other butylamines. This group enhances its reactivity and allows for specific interactions in biological systems, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-9(2)7-13-8-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXMGIIZNWHLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405930
Record name (2-CHLOROBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893575-69-4
Record name (2-CHLOROBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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